Zinc phosphide (Zn3P2)

Description

Significance as a II-V Semiconductor Compound

Zinc phosphide (B1233454) belongs to the II-V group of semiconductors, which are compounds formed from elements in groups 12 and 15 of the periodic table. researchgate.netcaltech.edu The α-Zn3P2 phase, in particular, is the focus of research due to its superior electronic properties. upc.edu It crystallizes in a complex tetragonal structure with a large unit cell containing 40 atoms. caltech.eduupc.edumaterialsproject.org This structure gives rise to its notable semiconductor characteristics.

One of the most critical properties of zinc phosphide for optoelectronic applications is its direct band gap, which is in the range of 1.5 eV. wikipedia.orgupc.edursc.org This value is nearly optimal for converting solar energy into electricity in single-junction solar cells. rsc.orgacs.orgresearchgate.net The direct nature of the band gap allows for strong light absorption; its absorption coefficient is greater than 10^4 to 10^5 cm⁻¹ in the visible spectrum. rsc.orggregorykimball.melmpv.nl This means that a very thin layer of the material can absorb a significant portion of incident sunlight. Furthermore, zinc phosphide exhibits a long minority carrier diffusion length, on the order of 5 to 10 micrometers, which is crucial for efficient charge carrier collection in photovoltaic devices. gregorykimball.melmpv.nlaip.orgosti.govaip.org

Table 1: Key Properties of α-Zinc Phosphide (α-Zn3P2)

| Property | Value | References |

|---|---|---|

| Crystal Structure | Tetragonal, P4₂/nmc | wikipedia.orgupc.edumaterialsproject.org |

| Band Gap | ~1.5 eV (Direct) | wikipedia.orgupc.edursc.org |

| Absorption Coefficient | >10⁴ - 10⁵ cm⁻¹ | rsc.orggregorykimball.melmpv.nl |

| Minority Carrier Diffusion Length | 5 - 10 µm | gregorykimball.melmpv.nlaip.orgosti.govaip.org |

Earth-Abundant Material Considerations in Sustainable Technologies

A significant driver for the research into zinc phosphide is its composition from earth-abundant elements. Both zinc and phosphorus are plentiful in the Earth's crust, which offers a considerable advantage in terms of material cost and scalability compared to many other thin-film photovoltaic materials that rely on scarcer elements. wikipedia.orgacs.orgepfl.chacs.org The use of earth-abundant materials is a cornerstone of developing sustainable and economically viable technologies that can be deployed on a large scale to meet global energy demands. epfl.chacs.orgicn2.cat This aligns with the growing need for environmentally friendly and cost-effective energy solutions. icn2.cat

Overview of Potential Applications in Photovoltaics and Optoelectronics

The favorable electronic and optical properties of zinc phosphide, combined with its earth-abundant constituents, make it a highly promising material for photovoltaics and optoelectronics. wikipedia.orgacs.org

In the field of photovoltaics , Zn3P2 is considered an ideal candidate for thin-film solar cells. wikipedia.orgacs.org Its high absorption coefficient means that thinner layers of material are required to absorb sunlight, reducing material consumption and potentially leading to lightweight and flexible solar cells. acs.orglmpv.nl While the theoretical power conversion efficiency for Zn3P2-based solar cells is over 30%, the highest reported efficiency to date for a Schottky junction device is around 6%. rsc.orgaip.org More recent research on heterojunction solar cells has demonstrated efficiencies of 4.4%. lmpv.nl Ongoing research focuses on improving material quality and device architecture to bridge this gap between theoretical and practical efficiencies. lmpv.nlnanoge.org

Beyond solar cells, the properties of zinc phosphide also lend themselves to other optoelectronic devices. These include photodetectors, infrared sensors, and light-emitting diodes. acs.orgicmp.lviv.ua The ability to synthesize zinc phosphide in various nanostructures, such as nanowires, opens up further possibilities for novel device designs and applications in nanoscale optoelectronics. acs.org

Table 2: Reported Efficiencies of Zinc Phosphide Solar Cells

| Device Type | Efficiency | Reference |

|---|---|---|

| Mg-Zn3P2 Schottky Barrier (polycrystalline) | 5.96% | aip.org |

| Zn3P2/InP Heterojunction (polycrystalline) | 4.4% | lmpv.nl |

Properties

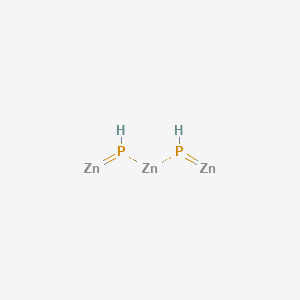

Molecular Formula |

H2P2Zn3 |

|---|---|

Molecular Weight |

260.1 g/mol |

IUPAC Name |

phosphanylidenezinc;zinc |

InChI |

InChI=1S/2HP.3Zn/h2*1H;;; |

InChI Key |

HOKBIQDJCNTWST-UHFFFAOYSA-N |

Canonical SMILES |

P=[Zn].P=[Zn].[Zn] |

Origin of Product |

United States |

Synthetic Methodologies and Growth Techniques for Zinc Phosphide

Bulk Crystal Growth Methods

The production of large, high-purity zinc phosphide (B1233454) crystals is essential for fundamental material characterization and for applications requiring single-crystal substrates.

One of the primary methods for synthesizing bulk zinc phosphide involves the direct reaction of high-purity zinc and phosphorus at elevated temperatures. This process typically begins with the synthesis of polycrystalline Zn3P2 from the constituent elements. To enhance purity, a subsequent purification step is often employed, involving sublimation. In this purification process, the synthesized Zn3P2 is heated, causing it to vaporize and then recrystallize, which can yield polycrystalline ingots with grains on the order of 1 mm in width. doi.org

Vapor phase transport is a versatile and widely used technique for growing high-quality single crystals of materials that sublime or react to form volatile species. For zinc phosphide, both chemical and physical vapor transport methods are effective.

Chemical Vapor Transport (CVT) involves the use of a transport agent, such as iodine, to facilitate the transport of the material from a source zone to a cooler growth zone within a sealed ampoule. doi.orgmpg.de The transport agent reacts with the source material to form a gaseous intermediate, which then decomposes in the growth region to deposit the crystalline material. mpg.de This method is particularly useful for growing crystals of compounds that may decompose before reaching their melting point or have high vapor pressures at their melting temperature. mpg.de

Physical Vapor Transport (PVT), or sublimation, relies on the temperature-dependent vapor pressure of the material itself. jos.ac.cn In a typical setup for Zn3P2 growth, a three-zone furnace is used to establish a precise temperature gradient within a sealed quartz ampoule containing the purified source material. doi.org By controlling the transport rate of the vaporized Zn3P2, for instance by using a necked ampoule, the generation of nuclei can be managed, leading to the growth of large-grained crystalline ingots. doi.org For example, ingots can be grown by maintaining a source temperature of 850°C and a growth zone at 700°C for an extended period. doi.org

Nanostructure Synthesis

The synthesis of zinc phosphide nanostructures, including nanoparticles and quantum dots, has garnered significant interest due to their size-dependent properties.

Colloidal synthesis offers a powerful "bottom-up" approach to produce well-defined, crystalline nanoparticles with controlled size and shape. nih.govfrontiersin.org These methods involve the reaction of precursor chemicals in a high-boiling point solvent in the presence of capping ligands that stabilize the growing nanoparticles and prevent their aggregation. frontiersin.orguspto.gov

A common and effective route to colloidal Zn3P2 nanoparticles involves the use of an organometallic zinc precursor, such as dimethylzinc (B1204448) (ZnMe2), and a phosphorus source. canada.caacs.org The choice of phosphorus precursor significantly influences the reaction conditions and potentially the reaction mechanism.

Using Tri-n-octylphosphine (TOP): When TOP is used as the phosphorus source with dimethylzinc, the reaction typically requires high temperatures, around 350°C. canada.caacs.org The proposed mechanism involves a rapid in situ reduction of the zinc precursor to elemental zinc (Zn(0)), which then reacts with TOP over several hours to form Zn3P2 nanoparticles. canada.caacs.org The size of the resulting nanoparticles can be controlled to some extent by varying the concentration of TOP in the solution; higher TOP concentrations tend to produce smaller particles. canada.caacs.org Nanoparticles synthesized via this method have been observed to have a core-shell structure, with a crystalline Zn3P2 core and an amorphous, phosphorus-rich shell. canada.caacs.org

Using Tris(trimethylsilyl)phosphine (B101741) (P(SiMe3)3): In contrast, tris(trimethylsilyl)phosphine is a more reactive phosphorus source, allowing for the synthesis of Zn3P2 nanoparticles at much lower temperatures (around 150°C) and with shorter reaction times (approximately 1 hour). canada.caacs.orgrwth-aachen.de The reaction mechanism with P(SiMe3)3 is thought to proceed through phosphido-bridged dimeric Zn(II) intermediates, rather than through a metallic zinc intermediate as is suggested with TOP. canada.caacs.org This method offers a different pathway for nanoparticle formation and can result in significantly less formation of elemental phosphorus byproducts. canada.caacs.org

| Parameter | Tri-n-octylphosphine (TOP) Route | Tris(trimethylsilyl)phosphine (P(SiMe3)3) Route |

|---|---|---|

| Zinc Precursor | Dimethylzinc | Dimethylzinc |

| Reaction Temperature | ~350 °C | ~150 °C |

| Reaction Time | Several hours | ~1 hour |

| Proposed Mechanism | In situ reduction to Zn(0) intermediate | Phosphido-bridged Zn(II) intermediates |

| Particle Size Control | Varying TOP concentration | - |

When the size of zinc phosphide nanoparticles is reduced to the order of the material's exciton (B1674681) Bohr radius, quantum confinement effects become prominent. acs.orgacs.org This phenomenon leads to a size-dependent increase in the optical band gap. acs.orgresearchgate.netnih.gov For instance, crystalline Zn3P2 nanoparticles with an average diameter of approximately 8 nm have shown an increase in their optical band gap of 0.5 eV compared to the bulk material. acs.orgresearchgate.netnih.gov

The synthesis of Zn3P2 quantum dots (QDs) with high quality and controlled optical properties is an active area of research. rsc.orgrsc.org One innovative approach involves a seed-mediated synthesis where indium-rich In(Zn)P clusters are first formed by limiting the amount of indium precursor in a hot solvent containing zinc and phosphorus precursors. rsc.org These clusters then act as seeds for the subsequent growth of Zn3P2 nanocrystals. rsc.org This method has produced QDs with a tetragonal-like Zn3P2 structure that exhibit band-edge photoluminescence. rsc.org To enhance the photoluminescence quantum yield and improve stability, a ZnS shell can be grown on the Zn3P2 core. rsc.orgnanografi.com

| Property | Finding | Citation |

|---|---|---|

| Structure | Tetragonal-like Zn3P2 | rsc.org |

| Optical Property | Band-edge photoluminescence under ambient conditions | rsc.org |

| Enhancement | ZnS shell application increased PL quantum yield to 40% | rsc.org |

| Stability | ZnS shell significantly improved stability | rsc.org |

| Exciton Dissociation Energy | 62 meV, indicating resistance to thermal quenching | rsc.org |

Solution-Phase Approaches Utilizing Precursor Clusters

Solution-phase synthesis of zinc phosphide (Zn3P2) nanoparticles offers a pathway to greater control over nanoparticle size, crystal structure, and composition at a lower production cost compared to vapor deposition methods. scholaris.ca A key strategy in this area involves the use of single-source precursors, specifically zinc-phosphorus clusters, which decompose under controlled conditions to yield the desired nanoparticles. scholaris.cauwo.ca

Researchers have synthesized and characterized various zinc phosphido and phosphinidene (B88843) clusters as potential precursors. uwo.ca For instance, clusters such as [Zn2(μ-PPh2)2(PPh2)2(NC5H5)2], [Zn4(μ-PPh2)4(OAc)4(NC5H5)2], and the phosphinidene cluster [Zn6(μ3-PSiMe3)4(OAc)4(NC5H5)5] have been developed. scholaris.ca The synthesis of these clusters often involves reacting a zinc source, like zinc acetate (B1210297), with a silylphosphine in a coordinating solvent such as pyridine, which is crucial for stabilizing the clusters and enabling their isolation and crystallization. uwo.ca

The thermolysis of these clusters in a high-boiling point solvent like oleylamine (B85491) can lead to the formation of highly crystalline Zn3P2 nanoparticles. uwo.ca A notable example is the thermolysis of the phosphinidene cluster [Zn6(μ3-PSiMe3)4(OAc)4(NC5H5)5], which represents a direct conversion of a molecular cluster to Zn3P2 nanoparticles. uwo.ca Other solution-phase strategies have also been explored, using precursors like dimethylzinc with either tri-n-octylphosphine (TOP) at high temperatures (~350 °C) or the more reactive tris(trimethylsilyl)phosphine (P(SiMe3)3) at lower temperatures (~150 °C). canada.caacs.org The choice of phosphorus source influences the reaction mechanism and the properties of the resulting nanoparticles. canada.caacs.org

Table 1: Comparison of Solution-Phase Synthesis Methods for Zinc Phosphide Nanoparticles

| Precursor(s) | Synthesis Temperature | Key Findings |

|---|---|---|

| [Zn6(μ3-PSiMe3)4(OAc)4(NC5H5)5] in oleylamine | Not specified | First direct conversion of a cluster to highly crystalline Zn3P2 nanoparticles. uwo.ca |

| Dimethylzinc and tri-n-octylphosphine (TOP) | ~350 °C | Proceeds via in situ reduction to Zn(0); particle size is dependent on TOP concentration. canada.caacs.org |

| Dimethylzinc and tris(trimethylsilyl)phosphine (P(SiMe3)3) | ~150 °C | Reaction is faster and proceeds through phosphido-bridged Zn(II) intermediates. canada.caacs.org |

| Zinc acetate and silylphosphines in pyridine | Not specified | Yields various zinc phosphido and phosphinidene clusters. uwo.ca |

Solid-State Reaction Methods for Doped Nanoparticles

Solid-state reaction is a conventional and effective technique for synthesizing doped zinc phosphide nanoparticles, which are of interest for applications in spintronic devices. researchgate.netresearchgate.net This method typically involves the high-temperature reaction of high-purity elemental powders in a sealed, evacuated quartz ampoule, followed by an annealing process. researchgate.net

This approach has been successfully employed to introduce various dopants into the Zn3P2 lattice, including transition metals like manganese (Mn), iron (Fe), nickel (Ni), and chromium (Cr). researchgate.netresearchgate.net For example, Mn-Fe, Fe-Ni, and Ni-Mn co-doped Zn3P2 nanoparticles have been synthesized to study their structural, optical, and magnetic properties. researchgate.netresearchgate.netspringerprofessional.de

X-ray diffraction (XRD) studies of these doped nanoparticles typically confirm the formation of the desired tetragonal crystal structure of Zn3P2, often without the presence of secondary phases related to the dopants. researchgate.netresearchgate.net However, doping can induce changes in the lattice parameters. For instance, in Mn-doped Zn3P2, an increase in dopant concentration has been observed to cause a decrease in the lattice parameters. researchgate.net Vibrating sample magnetometer (VSM) measurements often reveal room-temperature ferromagnetic behavior in the doped samples, a property that is crucial for spintronic applications. researchgate.net

Table 2: Examples of Doped Zinc Phosphide Nanoparticles via Solid-State Reaction

| Dopant(s) | Synthesis Method | Key Findings |

|---|---|---|

| Manganese (Mn), Iron (Fe), Nickel (Ni) | Standard solid-state reaction followed by vacuum annealing. researchgate.net | Confirmed tetragonal structure; lattice parameters decrease with increasing Mn concentration. researchgate.net |

| Iron (Fe), Nickel (Ni) | Solid-state reaction. researchgate.net | Synthesized various dopant concentrations; confirmed tetragonal structure without further phases. researchgate.netresearchgate.net |

| Nickel (Ni), Manganese (Mn) | Solid-state reaction. researchgate.net | Investigated the impact of co-doping on structural, morphological, and magnetic properties. researchgate.net |

| Manganese (Mn), Iron (Fe) | Solid-state reaction. springerprofessional.de | Synthesized co-doped nanoparticles and characterized their properties. springerprofessional.de |

Thin Film Deposition Techniques

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile vacuum deposition technique used to produce high-quality, high-performance solid thin films. wikipedia.orgsemicore.com In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to form the desired film. wikipedia.org This method is widely used in the semiconductor industry for depositing a variety of materials, including monocrystalline, polycrystalline, and amorphous films. wikipedia.org

For the deposition of zinc phosphide thin films, CVD offers a viable route. The process involves the reaction of a zinc precursor and a phosphorus precursor in a reaction chamber at elevated temperatures. Adherent and crystalline zinc phosphide films have been successfully deposited using this method. rsc.org The properties of the resulting films are influenced by factors such as the choice of precursors, substrate temperature, and gas flow rates.

The selection of precursors is a critical aspect of CVD, as it influences the deposition chemistry, film quality, and safety of the process. Historically, highly toxic, corrosive, and flammable gases like phosphine (B1218219) (PH3) have been used as the phosphorus source in the CVD of phosphide materials. rsc.org

To address the safety concerns associated with phosphine, researchers have explored alternative, safer phosphorus precursors. One such promising precursor is phosphinecarboxamide (PH2C(O)NH2). rsc.orgrsc.org This air- and moisture-tolerant solid compound can be used in conjunction with a zinc source, such as zinc acetate, for the CVD of Zn3P2 thin films. rsc.orgrsc.org It is suggested that upon heating, phosphinecarboxamide decomposes to generate phosphine in situ, which then reacts with the zinc precursor. rsc.orgresearchgate.net This "masked" reactivity makes phosphinecarboxamide a more efficient and significantly safer alternative to handling gaseous phosphine directly. rsc.orgrsc.org

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr), allowing for the growth of high-purity, single-crystal epitaxial layers. wikipedia.org The slow deposition rate, typically less than 3,000 nm per hour, enables precise control over the film thickness and stoichiometry. wikipedia.org MBE is considered a promising technique for the growth of zinc phosphide thin films, particularly for photovoltaic applications where high-quality crystalline material is essential. rsc.org

One of the primary challenges in the epitaxial growth of Zn3P2 is the lack of a perfectly lattice-matched substrate, which can lead to the formation of defects and cracks in the film. rsc.org Despite this, single-crystalline Zn3P2 thin films have been successfully grown on substrates like (100) InP. rsc.org Such films have been shown to exhibit radiative recombination at approximately 1.52 eV, which is attributed to band-to-band transitions. rsc.org MBE also provides a pathway for the precise incorporation of extrinsic dopants, which is crucial for controlling the electrical properties of the semiconductor. rsc.org

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser is used to vaporize a target material inside a vacuum chamber. ornl.govazom.comyoutube.com The vaporized material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film. ornl.govazom.com This method offers several advantages, including the ability to maintain the stoichiometry of the target material in the deposited film and precise control over the growth rate. azom.comvaccoat.com

PLD has been utilized to produce zinc phosphide thin films from a Zn3P2 target. researchgate.net The properties of the deposited films are highly dependent on the deposition parameters, such as laser fluence and substrate temperature. For instance, at laser fluencies ranging from 1-3 J/cm², highly resistive amorphous zinc phosphide thin films with a band gap of approximately 1.7 eV have been produced. researchgate.net These amorphous films can be subsequently transformed into polycrystalline Zn3P2 through post-deposition annealing at temperatures around 400°C in a nitrogen atmosphere. researchgate.net Energy Dispersive X-ray Spectroscopy (EDAX) analysis has shown that nearly stoichiometric Zn3P2 thin films can be obtained. researchgate.net

Table 3: Summary of Thin Film Deposition Techniques for Zinc Phosphide

| Technique | Precursors/Target | Key Features | Resulting Film Properties |

|---|---|---|---|

| Chemical Vapor Deposition (CVD) | Zinc acetate and Phosphinecarboxamide | Utilizes a safer, solid phosphorus precursor. rsc.org | Adherent and crystalline films. rsc.org |

| Molecular Beam Epitaxy (MBE) | Elemental zinc and phosphorus sources | Ultra-high vacuum; precise control over growth and doping. wikipedia.orgrsc.org | Single-crystalline films on substrates like InP; exhibit band-edge luminescence. rsc.orgrsc.org |

| Pulsed Laser Deposition (PLD) | Solid Zn3P2 target | Stoichiometric transfer from target to film; control of crystallinity via annealing. vaccoat.comresearchgate.net | Amorphous as-deposited (can be annealed to polycrystalline); nearly stoichiometric. researchgate.net |

Chemical Reflux Techniques

Chemical reflux has emerged as a viable method for the synthesis of nanocrystalline zinc phosphide thin films. researchgate.netresearchgate.net This technique involves the reaction of a zinc source with an organophosphorus precursor in a high-boiling-point solvent. One common approach utilizes trioctylphosphine (B1581425) (TOP) as the phosphorus source, which reacts with either zinc foil or an evaporated zinc layer on a substrate, such as molybdenum-coated glass. researchgate.netresearchgate.net

The process is typically carried out in a glove-box to maintain an inert atmosphere. The substrate with the zinc source is placed on a fritted glass support within a vessel containing TOP. researchgate.net The mixture is then heated to reflux, allowing the TOP to react with the zinc and form Zn3P2. Researchers have successfully synthesized both nanowire and thin film forms of zinc phosphide using this method. researchgate.net The resulting films often exhibit a nanoscale granular and polycrystalline morphology. researchgate.netresearchgate.net This technique is considered a promising route for the large-scale deposition of this semiconductor material. researchgate.netresearchgate.net

Another solution-phase strategy employs dimethylzinc (ZnMe2) and TOP as precursors. researchgate.net This reaction occurs at high temperatures (approximately 350°C) and is believed to proceed through a rapid reduction to elemental zinc, which then reacts with TOP over several hours to form crystalline Zn3P2 nanoparticles, typically in the size range of 3-15 nm. researchgate.net

Epitaxial Growth Methods

Epitaxial growth methods are crucial for producing high-quality, single-crystal Zn3P2 thin films and nanostructures, which are essential for high-performance electronic devices. These techniques involve growing a crystalline layer of Zn3P2 on a substrate with a similar crystal structure, allowing the new layer to adopt the substrate's crystalline orientation. Key methods include Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). polito.itlu.se

MBE provides precise control over the growth process, enabling the synthesis of monocrystalline films. researchgate.netepfl.ch In a typical MBE process, elemental sources of zinc and phosphorus are used to grow Zn3P2 thin films on substrates like Indium Phosphide (InP) or Gallium Arsenide (GaAs). polito.itepfl.ch InP is often considered an ideal substrate for epitaxial studies of Zn3P2. nih.gov Van der Waals epitaxy, a variant of MBE, has been used to grow tetragonal Zn3P2 on graphene, where the growth proceeds through the formation and merging of triangular flakes. researchgate.netacs.org

MOCVD is another significant epitaxial method valued for its scalability. lu.se It has been utilized for the vapor-liquid-solid (VLS) growth of vertical, single-crystal Zn3P2 nanowires. nih.gov

| Epitaxial Method | Typical Substrate(s) | Key Features |

| Molecular Beam Epitaxy (MBE) | InP (100), GaAs | Precise control over stoichiometry and film thickness. epfl.chacs.org |

| van der Waals Epitaxy | Graphene | Facilitates growth on substrates with lattice mismatch. researchgate.netacs.org |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | InP (111), Si(111) | Scalable process suitable for industrial applications. lu.senih.gov |

| Selective Area Epitaxy (SAE) | InP (100) | Growth of patterned nanostructures with controlled placement. rsc.orgepfl.ch |

Selective Area Epitaxy

Selective Area Epitaxy (SAE) is a specialized technique that enables the growth of crystalline material in predefined areas on a substrate, typically through openings in a mask layer like silicon dioxide (SiO2) or silicon nitride (Si3N4). This approach has been successfully applied to grow high-quality Zn3P2 nanostructures, such as nanowires and nanopyramids, on InP(100) substrates. rsc.orgepfl.ch The use of nanostructures can help in strain relaxation and minimize the interface area, which is beneficial for material quality. researchgate.netnih.gov

The growth process begins with the nucleation of single-crystal nanopyramids within the nanoscale openings. epfl.ch These pyramids initially exhibit a rsc.org growth direction. epfl.ch As the growth continues, the shape of the nanoislands evolves, driven by a competition between different crystal facets, primarily the (112), (101), and (001) facets. acs.org Initially, the islands are flat and octagonal, but they eventually transition into full nanopyramids enclosed by the most stable {101} facets. epfl.chacs.org

Research has shown that Zn3P2 nanowires grown via SAE are largely defect-free when oriented along the diva-portal.org and nih.gov crystal directions. nih.govrsc.org However, studies have also identified the coexistence of two stable rotated crystal domains within the structure, which can originate from island formation and merging during the initial stages of growth or from lateral overgrowth. nih.govrsc.org

Lateral Overgrowth Epitaxy

Epitaxial Lateral Overgrowth (ELOG) is a technique used to reduce the density of defects, such as threading dislocations, in an epitaxially grown layer. rsc.org The process involves first growing a seed layer on a substrate, which is then partially covered with a mask. Subsequent growth initiates in the unmasked areas (windows) and then proceeds vertically and laterally over the mask. rsc.org

In the context of zinc phosphide, Lateral Overgrowth Epitaxy has been explored as a method to evolve from single-crystal nanopyramids, grown by SAE, towards coalesced thin films. researchgate.netepfl.ch As the individual nanopyramids grow, they expand laterally, eventually merging to form a continuous film. epfl.ch This approach holds the potential to create high-quality thin films by limiting the propagation of defects from the substrate interface. epfl.chrsc.org The formation of rotated crystal domains in Zn3P2 has been attributed, in part, to the lateral overgrowth process. nih.govrsc.org

Control of Stoichiometry and Crystallinity during Synthesis

Controlling the stoichiometry (the ratio of zinc to phosphorus) and crystallinity is fundamental to tuning the functional properties of Zn3P2 for specific applications. Deviations from the ideal 3:2 ratio of Zn to P can introduce defects that significantly alter the material's structural and optoelectronic characteristics.

In MBE growth, the V/II ratio (the ratio of the beam equivalent pressure of the group V element, phosphorus, to the group II element, zinc) is a critical parameter for controlling the film's composition. epfl.ch Studies have shown that varying this ratio leads to off-stoichiometric compounds, which can be either Zn-rich or P-rich. For instance, in P-rich and Zn-poor compositions, the formation of phosphorus interstitial defects is more favorable than zinc vacancies. These stoichiometric variations have a direct impact on the material's properties:

Lattice Structure: A change from near-stoichiometric to P-rich compositions can cause an elongation of the tetragonal unit cell of Zn3P2.

Optoelectronic Properties: The optical bandgap can narrow with increasing phosphorus content. This is correlated with an increase in the Urbach energy, indicating the creation of band tails due to defects. Photoluminescence measurements reveal that these defects create additional energy levels within the bandgap.

Similarly, during MOCVD growth of nanowires, tuning the V/II ratio has been shown to shift the photoluminescence intensity and energy, highlighting the compositional tunability of the material's optoelectronic properties. nih.gov The synthesis of highly crystalline Zn3P2 is also a primary goal. Innovative methods like SAE and van der Waals epitaxy have been employed specifically to overcome challenges in synthesizing highly crystalline material on commercially available substrates. Solution-based methods have also demonstrated the ability to produce highly crystalline nanoparticles of tetragonal α-Zn3P2. researchgate.net

| Parameter | Control Method | Impact on Zn3P2 Properties |

| Stoichiometry (Zn:P ratio) | Adjusting V/II ratio in MBE and MOCVD. epfl.chnih.gov | Modulates defect types (e.g., P interstitials), lattice parameters, and optoelectronic properties like bandgap and photoluminescence. |

| Crystallinity | Utilizing epitaxial techniques (SAE, van der Waals epitaxy). Controlling precursors and reaction conditions in solution-phase synthesis. researchgate.net | High crystallinity is crucial for optimal device performance; reduces defects and improves charge transport. researchgate.netnih.gov |

Crystallographic Structures and Phase Transitions of Zinc Phosphide

Tetragonal Phase (α-Zn3P2) Characterization

At room temperature, zinc phosphide (B1233454) exists in a tetragonal phase, denoted as α-Zn3P2. wikipedia.orgacs.org This phase is the most commonly encountered and studied form of the compound.

The α-Zn3P2 phase crystallizes in a tetragonal system with the space group P4₂/nmc (No. 137). wikipedia.orgmaterialsproject.orgresearchgate.net This structure is characterized by a primitive tetragonal lattice. researchgate.net The unit cell contains 40 atoms, comprising 24 zinc atoms and 16 phosphorus atoms. researchgate.netspectroscopyonline.com

The lattice parameters, which define the size and shape of the unit cell, have been reported with slight variations in the literature. Representative values are provided in the table below.

| Lattice Parameter | Value (Å) | Source |

| a | 8.0785 | wikipedia.org |

| c | 11.3966 | wikipedia.org |

| a | 8.11 | vulcanchem.com |

| c | 11.47 | vulcanchem.com |

| a=b | 8.0889 | researchgate.neticmp.lviv.ua |

| c | 11.4069 | researchgate.neticmp.lviv.ua |

| a | 8.04 | materialsproject.org |

| c | 11.32 | materialsproject.org |

| a | 8.087 | acs.org |

| c | 11.43 | acs.org |

The c/a ratio is approximately 1.41, which is very close to the reported bulk lattice parameter of Zn3P2. acs.org

The atomic arrangement within the α-Zn3P2 structure is complex. Each zinc atom is tetrahedrally coordinated, meaning it is bonded to four phosphorus atoms. wikipedia.orgmaterialsproject.orgicmp.lviv.ua Conversely, each phosphorus atom is six-coordinate, bonded to six zinc atoms that are situated at the vertices of a distorted cube. wikipedia.org

There are three distinct (inequivalent) sites for zinc atoms and three for phosphorus atoms within the unit cell. materialsproject.org The Zn-P bond distances vary, with reported ranges from 2.32 Å to 2.76 Å. materialsproject.org This variation indicates the presence of distorted tetrahedra in the crystal lattice. materialsproject.org

Cubic Phase Transition and High-Temperature Polymorphism

Upon heating, α-Zn3P2 undergoes a phase transition to a high-temperature cubic phase, known as β-Zn3P2. This transformation from a tetragonal to a cubic structure occurs at approximately 845 °C. wikipedia.orgacs.orgchina-raremetal.com The transition to the β-phase is associated with a disordering of the zinc vacancies that are ordered in the low-temperature α-phase. icmp.lviv.ua

The zinc-phosphorus system includes another stoichiometry, zinc diphosphide (ZnP2), which also exhibits polymorphism. wikipedia.orgwhiterose.ac.uk The α-ZnP2 phase has a tetragonal structure, while the β-ZnP2 phase is monoclinic. whiterose.ac.uk

Influence of High Pressure on Structural Stability

The application of high pressure can also induce structural changes in zinc phosphide. Studies have shown that the crystal structure of Zn3P2 is affected by high pressure, although specific details of the pressure-induced phase transitions are a subject of ongoing research. aip.org

Solid Solution Formation within Related Systems

Zinc phosphide can form continuous solid solutions with other structurally similar compounds, particularly those within the Zn-Cd-P-As quaternary system. wikipedia.org This means that the zinc and phosphorus atoms in the Zn3P2 lattice can be continuously replaced by cadmium and arsenic atoms, respectively, without changing the fundamental crystal structure.

A well-studied example is the formation of solid solutions between zinc phosphide (Zn3P2) and cadmium phosphide (Cd3P2). researchgate.netconnectedpapers.compresiuniv.ac.in These (ZnₓCd₁₋ₓ)₃P₂ alloys maintain the tetragonal structure over the entire composition range. researchgate.net The ability to form solid solutions allows for the tuning of the material's properties, such as its band gap and lattice parameters, by varying the composition. researchgate.net

Electronic Structure and Defect Physics of Zinc Phosphide

Fundamental Electronic Band Structure

Zinc phosphide (B1233454) (Zn3P2) is a II-V semiconductor compound that has garnered significant interest for its potential in photovoltaic applications. wikipedia.org This is largely due to its favorable electronic properties, particularly its band structure.

Direct Band Gap Characteristics

Zinc phosphide possesses a direct band gap of approximately 1.5 eV. wikipedia.orgheegermaterials.comukri.org This value is considered nearly ideal for a single-junction solar cell, as it allows for strong absorption of the solar spectrum. aps.orgresearchgate.net The direct nature of the band gap means that an electron can be excited from the valence band to the conduction band without a change in momentum, a process that is more efficient for light absorption compared to indirect band gap materials. aps.org

While the consensus points towards a direct band gap, some studies have reported the presence of a fundamental indirect band gap at approximately 1.38 eV, in close proximity to the direct gap at 1.50 eV. acs.orggregorykimball.me This has led to some debate in the scientific community. nih.gov The gradual decline in absorption observed between 1.3 and 1.5 eV has been attributed to either this indirect gap or the presence of defect bands. gregorykimball.me However, many experimental and theoretical studies confirm the direct band gap characteristic. aps.orgnih.gov Tauc plot analysis of optical absorption data, for instance, is a common experimental method used to validate the direct band gap, with values typically falling in the 1.5–1.6 eV range.

The existence of both a direct and a nearby indirect band gap could be advantageous for photovoltaic applications, with the direct gap enabling high photogeneration efficiency and the indirect gap potentially contributing to longer carrier lifetimes. acs.org

Valence and Conduction Band Features

The electronic structure of zinc phosphide is characterized by specific contributions from its constituent atoms to the valence and conduction bands. The valence band is primarily formed by the hybridization of zinc p- and d-orbitals with phosphorus p-orbitals. sci-hub.se The conduction band, on the other hand, is mainly composed of zinc s- and d-orbitals. sci-hub.se

The top of the valence band and the bottom of the conduction band are located at the Γ point in the Brillouin zone, which is characteristic of a direct band gap semiconductor. The crystal field splitting in the tetragonal structure of Zn3P2 can lead to a doublet in the high-energy peaks of photoluminescence spectra, particularly at low temperatures. nih.govrsc.org

Intrinsic Point Defects and Their Energetics

The intrinsic p-type conductivity of as-grown zinc phosphide is a well-documented phenomenon, largely attributed to the formation of native point defects. researchgate.netresearchgate.net Understanding the nature and energetics of these defects is crucial for controlling the material's electronic properties and for the development of high-efficiency solar cell devices. The most significant native point defects in zinc phosphide include phosphorus interstitials (Pi) and zinc vacancies (VZn). smolecule.com

Phosphorus Interstitials (Pi)

For a long time, phosphorus interstitials were widely considered to be the primary source of the intrinsic p-type conductivity in zinc phosphide. rsc.orgarxiv.org This was based on observations that the p-type conductivity tends to increase with higher phosphorus partial pressure during growth. researchgate.netaps.org Some theoretical studies also suggested that P_i defects have a low formation energy, acting as p-type dopants. researchgate.net

However, more recent hybrid functional calculations have challenged this view. arxiv.org These studies indicate that while P_i can be stable in a +3 charge state under certain conditions, it introduces a deep acceptor level in the band gap. arxiv.orgrsc.org Specifically, a (0/−) transition level has been calculated at 0.69 eV, which is considered a deep level. arxiv.org The formation energy of P_i is also found to be relatively high, suggesting that it is unlikely to form in significant concentrations in stoichiometric Zn3P2. arxiv.orgrsc.org While P-rich growth conditions can facilitate the formation of P_i, these defects are now thought to act as compensating centers in p-type material and may be detrimental to solar cell efficiency by acting as deep-level defects. arxiv.orgrsc.org

Zinc Vacancies (VZn)

Current research strongly suggests that zinc vacancies are the main source of the native p-type doping in zinc phosphide. arxiv.orgrsc.org Unlike phosphorus interstitials, zinc vacancies are shallow acceptors. arxiv.org This means they introduce energy levels close to the valence band, making it easier for them to accept electrons and create holes, thus contributing to p-type conductivity.

Hybrid functional calculations show that V_Zn introduces two acceptor levels in the band gap: a shallow (0/−) transition level at 0.11 eV and a slightly deeper (−/2−) transition level at 0.23 eV above the valence band maximum. arxiv.orgrsc.org Although the formation energy of V_Zn is relatively high, it is considered the only intrinsic defect that can effectively act as a source of p-type doping. arxiv.org The p-type nature of Zn3P2 is favored under Zn-poor/P-rich growth conditions, which lower the formation energy of V_Zn acceptors. arxiv.org

Defect Formation Energies and Concentrations

The formation energies of intrinsic point defects in zinc phosphide are highly dependent on the chemical potential of the growth environment, which can be either Zn-rich (P-poor) or Zn-poor (P-rich). smolecule.comarxiv.org These conditions significantly influence the concentration of different defects.

Under Zn-poor/P-rich conditions, the formation energy of zinc vacancies is reduced, favoring their formation and enhancing p-type conductivity. arxiv.org Conversely, under Zn-rich conditions, the formation energy of V_Zn increases. aip.org

Calculations have shown that the formation energies of charged phosphorus interstitial defects are very low in n-type Zn3P2, where they act as "electron sinks," effectively compensating for any n-type doping and pushing the Fermi level back towards the p-type regime. aps.orgaps.orgcolab.ws This explains the difficulty in achieving stable n-type doping in zinc phosphide.

The table below summarizes the calculated charge transition levels for key intrinsic defects in zinc phosphide.

| Defect | Transition Level (Energy above VBM) | Type | Reference |

| V_Zn | (0/−) at 0.11 eV | Shallow Acceptor | arxiv.orgrsc.org |

| (−/2−) at 0.23 eV | Acceptor | arxiv.orgrsc.org | |

| P_i | (0/−) at 0.69 eV | Deep Acceptor | arxiv.org |

| (3+/0) at 0.17 eV | Donor | rsc.org |

It is important to note that while some studies suggest P_i has a low formation energy, researchgate.net others indicate it is significantly higher than that of V_Zn, making zinc vacancies the more likely source of p-type conductivity. aip.org The concentration of these defects can be substantial enough to influence the material's properties, with antisite defects also potentially forming in significant concentrations under certain conditions. smolecule.comarxiv.org

Doping Mechanisms and Challenges in n-type Conductivity

Zinc phosphide (Zn3P2) is a semiconductor that inherently exhibits p-type conductivity. researchgate.netaip.org This characteristic is primarily attributed to the low formation energy of native acceptor defects, specifically zinc vacancies (VZn) and phosphorus interstitials (Pi). researchgate.netarxiv.org The tendency for p-type behavior presents a significant hurdle in the development of Zn3P2-based electronic devices, particularly those requiring a p-n homojunction, as achieving stable and efficient n-type conductivity has proven to be a major challenge. colab.wsrsc.orglmpv.nl

The primary obstacle to successful n-type doping in zinc phosphide is a powerful self-compensation mechanism driven by intrinsic defects. aip.org Theoretical calculations have revealed that under n-type conditions (where the Fermi level is high in the band gap), the formation energy of charged phosphorus interstitial defects (Pi) becomes extremely low. researchgate.netaps.orgcaltech.edu

These phosphorus interstitials act as "electron sinks," effectively trapping free electrons introduced by n-type dopants. researchgate.netaip.orgcolab.wsaps.orgacs.org This process nullifies the intended doping effect and pins the Fermi level back down towards the valence band, preserving the material's p-type nature. researchgate.netaps.org This theoretical model is consistent with experimental findings where the p-type conductivity of Zn3P2 increases with higher phosphorus partial pressure during growth, a condition that favors the formation of phosphorus interstitials. researchgate.netarxiv.orgaps.org This strong self-compensation by native defects is the core reason for the persistent difficulty in fabricating n-type Zn3P2. aip.org

Despite the inherent challenges, several strategies have been explored to induce n-type conductivity in Zn3P2. The most promising approach involves manipulating growth conditions to be extremely zinc-rich. researchgate.netaps.org Growing the material under Zn-rich (and therefore P-poor) conditions can suppress the formation of the compensating phosphorus interstitial defects. arxiv.org

Some success in achieving n-type behavior has been reported under such Zn-rich growth conditions using molecular beam epitaxy (MBE). acs.org However, in one notable case, the resulting n-type films contained a very high concentration of excess zinc metal (17%), raising questions about the quality and nature of the conductivity. caltech.edu

The exploration of extrinsic dopants has also been a focus of research. Theoretical studies suggest that elements like sulfur (S) or aluminum (Al) might act as weak n-type dopants in Zn3P2. researchgate.netresearchgate.net However, to date, no reliable and reproducible method for achieving efficient n-type doping through extrinsic impurities has been established, and the fabrication of Zn3P2 homojunctions remains an unsolved challenge. lmpv.nl

Excitonic Phenomena and Optical Absorption

Excitons, which are bound states of an electron and a hole, play a significant role in the optical properties of zinc phosphide. icmp.lviv.ua The material's large excitonic radii suggest that it should exhibit pronounced size quantization effects, making its nanostructures particularly interesting for optoelectronic applications. icmp.lviv.ua

Theoretical studies have been conducted to calculate the excitonic properties of Zn3P2. Due to the material's anisotropic crystalline structure, two exciton (B1674681) series are predicted, corresponding to transitions from the heavy-hole (hh) and light-hole (lh) valence bands to the conduction band. icmp.lviv.uaresearchgate.net The binding energies and the oscillator strengths for optical transitions have been calculated for both bulk (3D) and two-dimensional (2D) excitons. icmp.lviv.uaresearchgate.net In Zn3P2 quantum dots, an exciton dissociation energy of 62 meV has been determined through temperature-dependent photoluminescence, indicating significant thermal stability. rsc.org

Table 1: Calculated Exciton Properties in Zinc Phosphide

| Property | Dimension | Value | Source |

| Exciton Binding Energy | 3D (Bulk) | Calculated | icmp.lviv.ua |

| Oscillator Strength | 3D (Bulk) | Calculated | icmp.lviv.ua |

| Exciton Binding Energy | 2D | Calculated | icmp.lviv.ua |

| Oscillator Strength | 2D | Calculated | icmp.lviv.ua |

| Exciton Dissociation Energy | Quantum Dots | 62 meV | rsc.org |

Zinc phosphide exhibits significant quantum confinement effects when its physical dimensions are reduced to the nanoscale. pnrsolution.org This phenomenon, where the electronic energy levels become discrete rather than continuous, has been observed in various Zn3P2 nanostructures, including nanocrystals, quantum dots, and nanobelts. icmp.lviv.uawpmucdn.comcolab.ws

The most direct consequence of this size quantization is a shift in the optical properties. For instance, colloidally synthesized Zn3P2 nanoparticles with an average diameter of approximately 8 nm show an increase in the optical band gap of 0.5 eV compared to the bulk material. researchgate.netacs.org This ability to tune the band gap by controlling particle size makes Zn3P2 nanocrystals promising for various optoelectronic applications. researchgate.netfrontiersin.org

Photoluminescence (PL) studies of Zn3P2 reveal the primary pathways for radiative recombination. Two main emission bands are consistently observed in monocrystalline thin films. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov

Band-to-Band Transition: A higher-energy transition occurs at approximately 1.50-1.52 eV. rsc.orgrsc.orgnih.gov This peak is attributed to direct, zone-center band-to-band recombination. rsc.orgrsc.orgresearchgate.netresearchgate.net

Defect-Related Transition: A second, lower-energy band is observed in the range of 1.3 eV to 1.4 eV. rsc.orgrsc.orgresearchgate.netresearchgate.net This emission is attributed to recombination involving a defect band or band tail states within the band gap. rsc.orgrsc.orgresearchgate.netresearchgate.net It is widely believed that phosphorus interstitials, the same defects that hinder n-type doping, are the likely origin of this defect band. rsc.orgrsc.orgresearchgate.netresearchgate.net Other studies have also identified defect-assisted luminescence, such as a feature at 1.37 eV that saturates at high excitation intensity, which is characteristic of defect-related transitions. aip.org

The presence of these defect levels can influence the efficiency of optoelectronic devices, as they provide non-radiative or alternative radiative pathways that compete with the desired band-edge emission. researchgate.net

Table 2: Observed Radiative Recombination Pathways in Zinc Phosphide

| Recombination Pathway | Approximate Energy | Origin | Source |

| Band-to-Band Transition | 1.50 - 1.52 eV | Direct, zone-center electronic transitions | rsc.orgrsc.orgresearchgate.netnih.gov |

| Defect Band / Band Tail Transition | 1.3 - 1.4 eV | Believed to originate from phosphorus interstitials | rsc.orgrsc.orgresearchgate.net |

| Defect-Assisted Transition | 1.37 eV | Defect luminescence | aip.org |

Surface and Interface Electronic Properties

The surfaces of zinc phosphide, whether as-etched or as-polished, can exhibit a high density of interface states, often exceeding 10¹³ eV⁻¹ cm⁻². acs.org These surface states can lead to the phenomenon of Fermi-level pinning, which restricts the ability to form effective Schottky barriers and limits the open-circuit voltage in photovoltaic cells. colab.wsresearchgate.net The presence of a high density of trap states at the surface is a primary cause of this pinning effect. researchgate.net The metal-semiconductor interface is sensitive to several factors, including the structural characteristics of the nanowire surface, the density of interface states that pin the Fermi level, and the concentration of surface impurities. cdmf.org.br These factors can dictate whether the resulting electrical contact is Ohmic or Schottky in nature. cdmf.org.br

Studies on Mg/Zn3P2 junctions have indicated that even a slight loss of phosphorus from a very thin surface region, for instance, due to annealing, can severely degrade the diode characteristics. researchgate.net This highlights the critical role of surface stoichiometry in maintaining desirable electronic properties. Surface photovoltage measurements have shown that the energy bands at the surface of as-etched or as-polished p-type Zn3P2 are nearly flat, indicating a lack of a significant energy barrier for majority carriers. researchgate.net This characteristic may explain the ease of forming ohmic contacts but the difficulty in creating effective barriers. researchgate.net

The surfaces of zinc phosphide are highly reactive and prone to oxidation, particularly in the presence of oxygen and moisture, which is a significant challenge for the fabrication of efficient photovoltaic devices. rsc.orgrsc.org When Zn3P2 comes into contact with water or acids, it undergoes hydrolysis, releasing phosphine (B1218219) gas. mdpi.com

First-principles density functional theory (DFT) calculations have been employed to investigate the initial stages of oxidation on various Zn3P2 surfaces, such as (001), (101), and (110). rsc.orgrsc.org These studies reveal that while water interacts weakly with the zinc ions on the surface, both molecular and dissociative oxygen species exhibit strong interactions. rsc.org The adsorption of oxygen is marked by a substantial charge transfer from the surface species, leading to the oxidation of Zn²⁺ to a higher formal oxidation state. rsc.org

The oxidation process is often facilitated by the presence of both oxygen and water. Preadsorbed oxygen species on the Zn3P2 surface can activate the O-H bond in water molecules, promoting their dissociation. rsc.org The resulting hydroxide (B78521) species (OH⁻) then draw a significant amount of charge from the interacting surface sites, contributing further to the oxidation. rsc.org This initial oxidation can alter the electronic structure of the surface, although the semiconducting nature of the material is generally preserved. rsc.org The interaction leads to the formation of zinc hydroxide and zinc phosphate (B84403). rsc.org

Table 1: Interaction of Adsorbates with Zn3P2 Surfaces

| Adsorbate | Interaction Strength with Zn3P2 Surface | Key Observations from DFT Studies |

| Water (H₂O) | Weak with Zn ions. rsc.org | Preadsorbed oxygen facilitates O-H bond activation and dissociation. rsc.org |

| Oxygen (O₂) | Strong (molecular and dissociative species). rsc.org | Significant charge transfer from surface to oxygen, causing oxidation of Zn. rsc.org |

| Hydroxide (OH⁻) | Draws significant charge from surface sites. rsc.org | Contributes to the oxidation process following water dissociation. rsc.org |

To mitigate the detrimental effects of surface states and oxidation, various surface passivation strategies are being explored for zinc phosphide. The goal is to create interfaces that are electrically passive and chemically stable. colab.ws

One promising approach is organic functionalization . nih.gov This involves exposing the Zn3P2 surface to organic molecules immediately after synthesis to protect against oxidation. rsc.orgnih.gov Density functional theory calculations have shown that molecules like 4-aminothiophenol (B129426) can bind strongly to Zn3P2 surfaces. sci-hub.se The adsorption occurs through a strong hybridization between the sulfur and nitrogen p-orbitals of the molecule and the d-orbitals of the surface zinc ions. sci-hub.se This functionalization has been shown to be most effective on the least stable surfaces, modulating the nanocrystal shape. nih.gov

Inorganic passivation is another key strategy. Controlled oxidation can form a thin, passivating oxide layer that reduces surface recombination. researchgate.net The use of zinc phosphate (Zn3(PO4)2) itself is being investigated as a corrosion inhibitor, as it can form a stable physical barrier on the metal surface. researchgate.net Combining zinc phosphate with organic compounds like imidazole (B134444) has been shown to create synergistic effects, improving the compactness of protective coatings. acs.org Additionally, treatment with ammonium (B1175870) sulfide (B99878) in t-butanol has been shown to decrease surface oxidation and lead to a more stable, low-defect interface. colab.ws

Table 2: Overview of Surface Passivation Strategies for Zn3P2

| Passivation Strategy | Passivating Agent Example | Mechanism | Reference |

| Organic Functionalization | 4-aminothiophenol | Strong hybridization between molecule's S and N p-orbitals and surface Zn d-orbitals. | sci-hub.se |

| Controlled Oxidation | Air exposure after etching | Formation of a thin, passivating oxide layer. | researchgate.net |

| Inorganic Passivation | Ammonium sulfide | Decreases surface oxidation and provides a stable, low-defect interface. | colab.ws |

| Inorganic-Organic Hybrid | Zinc phosphate/imidazole | Synergistic effect improving coating density and passivation. | acs.org |

Theoretical and Computational Investigations

Theoretical and computational methods are indispensable for understanding the fundamental properties of zinc phosphide, particularly its electronic structure and defect physics, which are challenging to probe experimentally.

Density Functional Theory (DFT), based on the Kohn-Sham theory, is a powerful tool for investigating the electronic and structural properties of Zn3P2. caltech.eduacs.org To overcome the limitations of standard DFT functionals in accurately predicting the band gap of semiconductors, more advanced methods are employed. rsc.org

Dispersion-corrected DFT (DFT-D3) has been used to study the interaction of molecules like oxygen and water with Zn3P2 surfaces, providing insights into the incipient oxidation mechanisms. rsc.orgrsc.org

Hybrid functionals , such as the Heyd-Scuseria-Ernzerhof (HSE) functional, which incorporate a portion of exact Hartree-Fock exchange, have proven to be crucial for obtaining accurate electronic band structures and defect energetics in Zn3P2. caltech.eduaps.orgaip.org For instance, the HSE06 functional has been used to calculate the band structure of Zn3P2, predicting a direct band gap at the Γ point. aip.org These calculations reveal that the valence band maximum (VBM) is primarily composed of P p states with some contribution from Zn s and d states, while the conduction band minimum (CBM) is mainly of Zn s character with a smaller P p component. aip.org The use of hybrid functionals has been instrumental in studying the effects of various point defects on the electronic band structure. researchgate.net

Table 3: Application of DFT Functionals in Zn3P2 Research

| DFT Functional/Method | Application | Key Findings | Reference |

| Dispersion-Corrected DFT (DFT-D3) | Study of oxygen and water adsorption on Zn3P2 surfaces. | Revealed strong interaction of oxygen species and charge transfer. | rsc.orgrsc.org |

| Hybrid Functional (HSE) | Calculation of electronic band structure and defect energetics. | Accurately predicts the direct band gap and the nature of band edges. | aps.orgaip.org |

| Generalized Kohn-Sham Theory with HSE | Investigation of intrinsic point defects and dopability. | Identified phosphorus interstitials as "electron sinks" hindering n-type doping. | caltech.eduaps.org |

Simulations based on DFT provide critical insights into the dynamics of defects in zinc phosphide and their impact on its electronic properties. These studies are vital for understanding the intrinsic p-type nature of the material and the challenges associated with n-type doping. researchgate.netaps.org

Computational studies have shown that intrinsic point defects, such as zinc vacancies (VZn) and phosphorus interstitials (Pi) , have low formation energies in Zn3P2. researchgate.netrsc.org Zinc vacancies act as shallow acceptors, contributing to the material's inherent p-type conductivity. researchgate.net

Conversely, phosphorus interstitials have been identified as a major obstacle to achieving n-type doping. aps.org Calculations indicate that in n-type Zn3P2, charged phosphorus interstitial defects have very low formation energies and act as "electron sinks," effectively compensating for any introduced n-type dopants and pushing the Fermi level back towards the p-type regime. caltech.eduaps.org This finding is consistent with experimental observations that the p-type conductivity tends to increase with higher phosphorus partial pressure during growth. aps.org These defect simulations, often combined with experimental techniques like Raman spectroscopy, provide a powerful platform for characterizing and understanding the role of defects in Zn3P2. scispace.com

Computer-Aided Design of Heterojunctionsukri.org

The strategic design of efficient zinc phosphide (Zn3P2) photovoltaic devices heavily relies on the formation of an optimal heterojunction, where Zn3P2 is paired with a suitable partner material. Computer-aided design, primarily through first-principles calculations based on density functional theory (DFT), has emerged as a critical tool for predicting and understanding the interfacial properties that govern device performance. rl.ac.uk These computational approaches allow for the rational design of Zn3P2 heterojunctions by modeling key parameters before experimental fabrication. rl.ac.ukaip.org

A significant focus of computational modeling is the determination of energy-band alignment at the interface between p-type Zn3P2 and a potential n-type emitter layer. rl.ac.ukaip.org The relative alignment of the conduction and valence bands, known as the conduction band offset (CBO) and valence band offset (VBO), dictates charge carrier transport across the junction. An ideal partner material for Zn3P2 should have a minimal CBO to avoid impeding the flow of electrons, and a large VBO to effectively block holes. aip.org

Initial searches for partner materials often focused on common n-type semiconductors. However, many of these candidates, when modeled, showed poor band alignment with Zn3P2. aip.org For instance, computational and experimental studies on zinc oxide (ZnO) revealed a large negative CBO of approximately -1.61 eV, creating a type-III (broken gap) alignment that is unsuitable for conventional solar cell designs. researchgate.netresearchgate.net

More promising results have been obtained by modeling other II-VI semiconductors. A combined computational and experimental study using high-resolution x-ray photoelectron spectroscopy (XPS) and DFT calculations investigated the interfaces between Zn3P2 and zinc selenide (B1212193) (ZnSe), cadmium sulfide (CdS), and ZnO. researchgate.netresearchgate.net The ZnSe/Zn3P2 heterojunction was found to have a nearly ideal type-II alignment with a very small CBO of -0.03 ± 0.11 eV. researchgate.netresearchgate.net In contrast, the CdS/Zn3P2 interface, while also type-II, exhibited a larger CBO of -0.76 ± 0.10 eV. researchgate.netresearchgate.net

Similarly, the interface with zinc sulfide (ZnS) has been investigated. DFT calculations, in conjunction with experimental measurements, determined that the ZnS/Zn3P2 heterojunction has a type-I (straddling gap) alignment with a significant VBO of -1.19 ± 0.07 eV. aip.orgrsc.org While this large VBO is beneficial for hole blocking, the associated large CBO was found to inhibit electron transport, limiting the direct application of this specific heterojunction in photovoltaics. aip.orgrsc.org

Detailed research findings from computational and experimental studies on Zn3P2 heterojunctions are summarized in the table below.

| Partner Material | Method | Band Alignment Type | Conduction Band Offset (ΔE_C) [eV] | Valence Band Offset (ΔE_V) [eV] |

| Zinc Selenide (ZnSe) | XPS & DFT | Type-II (Staggered) | -0.03 ± 0.11 | -1.27 ± 0.04 |

| Cadmium Sulfide (CdS) | XPS & DFT | Type-II (Staggered) | -0.76 ± 0.10 | -1.62 ± 0.04 |

| Zinc Oxide (ZnO) | XPS & DFT | Type-III (Broken Gap) | -1.61 ± 0.16 | -3.41 ± 0.05 |

| Zinc Sulfide (ZnS) | XPS & DFT | Type-I (Straddling) | +0.99 ± 0.09 | -1.19 ± 0.07 |

Table data sourced from combined XPS and DFT studies. aip.orgresearchgate.netresearchgate.net The band gap values used for calculations were 1.50 eV for Zn3P2, 2.70 eV for ZnSe, 2.42 eV for CdS, 3.35 eV for ZnO, and 3.68 eV for ZnS. aip.orgresearchgate.net

Beyond band alignment, computer-aided design is crucial for understanding the impact of interfacial defects, which often arise from lattice mismatch between the two materials. rl.ac.uk First-principles calculations can model the atomic structure of the interface, predict the formation energies of defects like vacancies and anti-sites, and determine their electronic states within the band gap. cardiff.ac.uk This knowledge is vital, as interfacial defects can act as recombination centers, creating non-radiative pathways for charge carriers and pinning the Fermi level, which ultimately limits the device's open-circuit voltage. rl.ac.uk

Furthermore, computational studies can elucidate the interface chemistry, such as the adsorption and reaction of molecules at the Zn3P2 surface. sci-hub.senih.gov For example, DFT calculations have been used to investigate the interaction of organic molecules like 4-aminothiophenol with various surfaces of Zn3P2, revealing strong hybridization and the formation of new chemical bonds that can passivate the surface and alter its electronic properties. sci-hub.senih.gov This synergistic use of computational modeling and experimental validation provides a powerful pathway for rationally engineering and optimizing Zn3P2 heterojunctions for future high-efficiency solar cells. rl.ac.uk

Advanced Materials Science Applications of Zinc Phosphide

Photovoltaic Device Architectures

Zinc phosphide (B1233454) is a promising candidate for photovoltaic applications due to its strong optical absorption and a near-ideal band gap of approximately 1.5 eV. wikipedia.orgfrontiersin.orgnih.gov These characteristics are crucial for efficiently converting sunlight into electricity. The abundance and low cost of zinc and phosphorus further enhance its suitability for large-scale solar energy production. wikipedia.orglmpv.nl

Thin Film Solar Cells

The development of thin-film solar cells using zinc phosphide is a key area of research. lmpv.nlpwr.edu.pllmpv.nl These cells require significantly less material than traditional silicon-based cells, which can lead to lower manufacturing costs. lmpv.nlupc.edu Research has focused on various fabrication techniques, including vacuum evaporation and, more recently, solution-based methods using nanocrystals. scribd.comresearchgate.net

Studies have shown that the performance of Zn₃P₂ thin-film solar cells is influenced by factors such as the crystallinity of the film and the device architecture. pv-magazine.comdbc.wroc.pl For instance, monocrystalline Zn₃P₂ thin films have demonstrated higher hole mobility compared to their polycrystalline counterparts, suggesting better electrical performance. pv-magazine.com Theoretical simulations propose that a device with a structure of Au/Zn₃P₂/TiO₂/ITO could achieve a power conversion efficiency of up to 20%. lmpv.nl

Recent advancements include the synthesis of nanocrystalline Zn₃P₂ thin films, which can be processed from solution, offering a pathway to low-cost, large-scale production methods like spray-on solar cells. wikipedia.orgresearchgate.net While still in the early stages, prototype devices using these nanoparticle inks have shown promising results. wikipedia.org

Heterojunction Device Performance (e.g., ITO/ZnO/Zn₃P₂/MoO₃/Ag, ZnO/Zn₃P₂)

A significant area of investigation involves the creation of heterojunction devices, where Zn₃P₂ is paired with other semiconductor materials to optimize charge separation and collection. wikipedia.orglmpv.nlscribd.com This approach aims to overcome some of the limitations of simple Schottky junction devices. lmpv.nl

One notable heterojunction architecture is the ITO/ZnO/Zn₃P₂/MoO₃/Ag structure. scribd.comacs.org In this configuration, zinc oxide (ZnO) acts as an n-type material, forming a p-n junction with the p-type Zn₃P₂. pwr.edu.plscribd.com Indium tin oxide (ITO) serves as a transparent front contact, while molybdenum trioxide (MoO₃) and silver (Ag) form the back contact. scribd.comacs.org Devices fabricated with this structure, using layer-by-layer deposition of Zn₃P₂ nanoparticles, have demonstrated excellent rectification behavior and strong photosensitivity, which are crucial for efficient solar cell operation. scribd.comacs.org

Another studied heterojunction is the simpler ZnO/Zn₃P₂ structure. pwr.edu.pl Research on these devices has highlighted challenges such as recombination at the interface between the two materials, which can limit performance. pwr.edu.pl Despite these challenges, heterojunctions like p-Zn₃P₂/n-ZnSe have shown high open-circuit voltages. lmpv.nl More recently, a polycrystalline Zn₃P₂/InP heterojunction solar cell achieved a conversion efficiency of 4.4% with an open-circuit voltage of 528.8 mV. lmpv.nlepfl.ch

Table 1: Performance of Selected Zn₃P₂ Heterojunction Solar Cells

| Device Structure | Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor | Source(s) |

|---|---|---|---|---|---|

| ITO/ZnO/Zn₃P₂/MoO₃/Ag | - | - | - | - | scribd.comacs.org |

| p-Zn₃P₂/n-ITO | 1.1 | 0.24-0.32 | 18.4 | - | lmpv.nlpwr.edu.pl |

| ZnO-Zn₃P₂ | 1.9 | 0.26 | 11.0 | 0.586 | pwr.edu.pl |

| p-Zn₃P₂/n-ZnSe | 0.8 | 0.81 | - | - | lmpv.nl |

| Polycrystalline Zn₃P₂/InP | 4.4 | 0.5288 | - | - | lmpv.nlepfl.ch |

| Graphene/Zn₃P₂ | 1.9 | 0.53 | - | - | acs.org |

Quantum Confinement Applications in Photovoltaics

Quantum confinement effects become significant when the size of the semiconductor material is reduced to the nanoscale, comparable to the exciton (B1674681) Bohr radius. scribd.com In the case of zinc phosphide, synthesizing it in the form of quantum dots (nanocrystals) leads to a tunable band gap. scribd.comrsc.orgrsc.org This property is highly desirable for photovoltaic applications as it allows for the optimization of light absorption across the solar spectrum. scispace.com

Research has demonstrated the synthesis of colloidal Zn₃P₂ quantum dots with sizes that result in an increased optical band gap compared to the bulk material. scribd.comrsc.org For instance, nanoparticles with an average diameter of ~8 nm exhibit an optical band gap increase of 0.5 eV. scribd.comacs.org This quantum confinement effect makes the material photoluminescent at room temperature. scispace.com The ability to tune the band gap through quantum confinement opens up possibilities for creating more efficient multi-junction solar cells or for optimizing single-junction devices to better match the solar spectrum. epfl.ch

Optoelectronic Device Functionality

Beyond photovoltaics, the unique properties of zinc phosphide make it a promising material for various optoelectronic devices. nih.govscispace.com Its direct band gap and strong light absorption are advantageous for applications that involve the detection and emission of light. nih.gov

Photodetectors and Sensors

Zinc phosphide has been successfully used to fabricate high-performance photodetectors. rsc.orgtheiet.org Individual single-crystalline Zn₃P₂ nanowires have been fashioned into photodetectors that exhibit both fast response times and high gain. rsc.org Specifically, response and recovery times of less than 25 and 26 microseconds, respectively, have been reported, along with a high gain of approximately 470. rsc.org These characteristics are crucial for applications requiring rapid and sensitive light detection.

Furthermore, these nanowire-based devices show high photosensitivity, with the current under illumination being about 100 times greater than the dark current. rsc.org Zn₃P₂ photodetectors have also demonstrated a relatively flat spectral response across the visible and ultraviolet regions, making them suitable for applications like radiometry. theiet.org The potential for creating infrared sensors from Zn₃P₂ microwires has also been explored, drawing inspiration from biological systems. google.com

Laser Applications

While research into laser applications of zinc phosphide is less extensive than in photovoltaics and photodetectors, its semiconductor properties suggest potential in this area. nih.govscispace.com The direct band gap of Zn₃P₂ is a fundamental requirement for light-emitting devices, including lasers. nanoge.org

The development of materials with high nonlinear optical coefficients is crucial for applications like frequency conversion in lasers. researchgate.netoptica.org While materials like Zinc Germanium Phosphide (ZnGeP₂) are more established in this area, the foundational properties of Zn₃P₂ could allow for its integration into specific laser systems, potentially as part of a heterostructure or as a component in broader photonic applications. researchgate.netresearchgate.netepfl.ch The synthesis of high-quality, defect-free Zn₃P₂ crystals will be a critical step in exploring its full potential for laser technologies. acs.orgacs.orgresearchgate.net

Interface Engineering for Enhanced Device Efficiency

The efficiency of devices incorporating zinc phosphide is critically dependent on the quality of its interfaces. ukri.org High densities of surface states can act as recombination centers, hindering device performance. smolecule.com Consequently, significant research has been directed towards engineering these interfaces to improve efficiency.

Minimization of Interfacial Recombination Centers

A primary challenge in utilizing zinc phosphide is the high concentration of interface states, which can lead to significant surface recombination and limit device efficiency. aip.org Untreated zinc phosphide substrates can exhibit surface recombination velocities with defect densities greater than 10¹³ eV⁻¹ cm⁻². smolecule.comaip.org

Chemical etching has been a principal method to passivate the surface and reduce these recombination centers. smolecule.com A common approach involves etching with bromine in methanol (B129727). researchgate.net This treatment, however, can leave behind a layer of elemental phosphorus. smolecule.com Subsequent treatment with a solution of hydrofluoric acid and hydrogen peroxide has been shown to effectively remove this residual phosphorus, leading to a decrease in surface recombination rates and an improvement in the electronic quality of the interface. aip.orgaip.org

The effectiveness of these treatments is quantified by measuring the surface recombination velocity (SRV). For instance, zinc phosphide substrates etched with bromine in methanol showed SRV values of 2.8 × 10⁴ cm s⁻¹. smolecule.comaip.org Further treatment with aqueous hydrofluoric acid and hydrogen peroxide reduced this value to 1.0 × 10⁴ cm s⁻¹. smolecule.comaip.org Notably, exposing the bromine-etched surface to air for a week resulted in a significant reduction of the SRV to 1.8 × 10³ cm s⁻¹, indicating that the formation of a native oxide can passivate over 90% of the electrically active surface recombination sites. aip.orgaip.org Another effective passivation technique involves the use of ammonium (B1175870) sulfide (B99878) in t-butanol, which decreases surface oxidation and creates a stable, low-defect interface. researchgate.net

These passivation strategies are crucial for improving the performance of zinc phosphide-based devices, such as solar cells, by reducing the non-radiative recombination pathways that limit their open-circuit voltage. researchgate.netcaltech.edu

Surface Functionalization for Oxidation Protection

The surface of zinc phosphide is highly susceptible to oxidation when exposed to air and moisture, which can degrade its performance in electronic devices. rsc.org The oxidation process typically results in the formation of zinc hydroxide (B78521) and zinc phosphate (B84403). rsc.org This issue is particularly pronounced in nanostructured zinc phosphide due to its higher surface-area-to-volume ratio. rsc.orgcardiff.ac.uk

To counter this, in situ surface functionalization has been explored as a protective strategy. rsc.orgcardiff.ac.uk This method involves exposing the newly synthesized zinc phosphide nanoparticles or thin films to a vapor of organic molecules. rsc.orgcardiff.ac.uk This approach aims to create a protective layer that enhances the stability of the zinc phosphide surface against degradation from air and moisture. rsc.org First-principles calculations have shown that while water interacts weakly with the zinc ions on the surface, molecular and dissociative oxygen species interact strongly, leading to oxidation. rsc.org The adsorption of oxygen can cause a significant charge transfer from the surface, oxidizing Zn²⁺ to a higher formal oxidation state. cardiff.ac.ukrsc.org

Another approach to passivate the surface involves the formation of a thin phosphorus shell. acs.org X-ray photoelectron spectroscopy and ultraviolet photoemission spectroscopy have revealed the presence of a 1.5 nm phosphorus shell on zinc phosphide nanoparticles, which is believed to form during synthesis and helps to passivate the surface. acs.org Chemical treatments, such as using ammonium sulfide, have also been shown to decrease surface oxidation. researchgate.net

Defect Engineering for Tunable Material Functionality

The ability to control and manipulate defects in zinc phosphide is a powerful tool for tuning its material properties for specific applications. nih.govcsic.es The complex crystal structure of zinc phosphide is prone to the formation of native point defects, which significantly influence its electronic and optical characteristics. researchgate.netrsc.org

Zinc phosphide is intrinsically p-type due to the low formation energies of zinc vacancies (VZn) and phosphorus interstitials (Pi), which act as acceptors. epfl.chrsc.org Studies using density functional theory (DFT) have indicated that zinc vacancies are shallow acceptors and are likely the primary source of the p-type conductivity in as-grown zinc phosphide. rsc.orgaps.org The concentration of these defects can be influenced by the growth conditions. For instance, P-rich and Zn-poor conditions can favor the creation of phosphorus interstitial defects over zinc vacancies. rsc.org

The formation of these defects can lead to the creation of additional energy levels within the bandgap. rsc.org For example, photoluminescence and absorption measurements have shown that defects can create energy levels approximately 180 meV above the valence band. rsc.org They can also cause a narrowing of the bandgap by creating band tails of about 10–20 meV. nih.govrsc.org This ability to form off-stoichiometric compounds provides a pathway for tuning the functionality of zinc phosphide for optoelectronic and photovoltaic devices. nih.govcsic.esrsc.org

The difficulty in achieving stable n-type doping in zinc phosphide is also linked to defect energetics. aps.orgaps.org Calculations suggest that the formation energy of charged phosphorus interstitial defects is very low in n-type zinc phosphide, where they act as "electron sinks," compensating for the intended n-type dopants and pushing the Fermi level back towards the p-type regime. aps.orgaps.org This understanding is crucial for developing strategies to overcome the challenges of n-type doping. aps.org

Doping for Functional Material Design (e.g., Dilute Magnetic Semiconductors)

Doping zinc phosphide with transition metals offers a pathway to create novel functional materials, most notably dilute magnetic semiconductors (DMS). researchgate.net DMS are alloys where a fraction of the host semiconductor's cations are replaced by magnetic ions, introducing magnetic properties to the semiconductor. cambridge.org

Several studies have explored the synthesis and properties of transition metal-doped zinc phosphide nanoparticles. For example, nanoparticles of zinc phosphide doped with manganese (Mn), iron (Fe), and nickel (Ni) have been synthesized using solid-state reaction methods. researchgate.net These studies have demonstrated that it is possible to incorporate these magnetic ions into the zinc phosphide lattice, resulting in materials that exhibit room-temperature ferromagnetism. researchgate.net